2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate
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Overview
Description
2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylalanine derivative and a tert-butylphenyl carbonyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate typically involves multiple steps, starting with the preparation of the phenylalanine derivative. The key steps include:
Formation of the Phenylalanine Derivative: This involves the reaction of phenylalanine with appropriate reagents to introduce the 2-oxo-2-phenylethyl group.
Introduction of the tert-Butylphenyl Carbonyl Group: This step involves the reaction of the phenylalanine derivative with a tert-butylphenyl carbonyl chloride under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl N-[(4-methylphenyl)carbonyl]phenylalaninate
- 2-oxo-2-phenylethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate
- 2-oxo-2-phenylethyl N-[(4-isopropylphenyl)carbonyl]phenylalaninate
Uniqueness
2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate is unique due to the presence of the tert-butylphenyl carbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry.
Properties
Molecular Formula |
C28H29NO4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
phenacyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)23-16-14-22(15-17-23)26(31)29-24(18-20-10-6-4-7-11-20)27(32)33-19-25(30)21-12-8-5-9-13-21/h4-17,24H,18-19H2,1-3H3,(H,29,31) |
InChI Key |
BDYDTHVESNRWOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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